4-(3-(Ethoxymethyl)piperidin-1-yl)aniline
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Insecticidal Applications
Research into piperazine and piperidine derivatives, which are structurally related to "4-(3-(Ethoxymethyl)piperidin-1-yl)aniline", has shown promise in the development of novel insecticides. A study focused on the synthesis of novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives, designed based on classical serotonin receptor ligands, reported these compounds displayed selective insecticidal bioactivities against tested pests, highlighting their potential in agricultural science (Shen, Wang, & Song, 2013).
Anticancer Research
Another significant area of research is the development of anticancer agents. Derivatives of piperidinyl aniline, such as those synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, have been characterized and evaluated for their in vitro anticancer activity against various human cells, underscoring the chemical framework's potential in cancer treatment (Subhash & Bhaskar, 2021).
Synthesis of Pharmaceutical Intermediates
The compound has also been studied as a key intermediate in the synthesis of new generation narcotics and fentanyl analogues, illustrating its importance in pharmaceutical development. An optimized synthesis approach for related piperidin-4-yl aniline compounds has been developed, showcasing the role of such molecules in the synthesis of medically important drugs (Kiricojevic et al., 2002).
Molecular Structure and Design
Research has also delved into the molecular structure and design aspects of piperidine derivatives for potential RORc inhibitors, which are important in treating various diseases. Studies on polysubstituted piperidones have been conducted, focusing on crystal structure determination, Hirshfeld surface analysis, and quantum computational studies, to evaluate their biological activity and potential therapeutic applications (R. V. & R. C, 2021).
Corrosion Inhibition
Additionally, piperidine derivatives have been studied for their corrosion inhibition properties on metals, providing insights into the compound's applications in industrial and engineering fields. Quantum chemical and molecular dynamic simulation studies have predicted the inhibition efficiencies of piperidine derivatives on iron corrosion, indicating their potential use in corrosion protection technologies (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Piperidin-1-ylmethyl)aniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
4-[3-(ethoxymethyl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-4-3-9-16(10-12)14-7-5-13(15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZEVSAQQSJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.